![molecular formula C11H22FN B1492423 (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine CAS No. 2165766-80-1](/img/structure/B1492423.png)
(1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include identifying the products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability .Mechanism of Action
(1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine is an agonist of GPR55 and GPR119, two G protein-coupled receptors that are involved in the regulation of numerous physiological processes. When this compound binds to these receptors, it triggers a cascade of biochemical events that result in the activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are involved in the regulation of various physiological processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been studied for its potential role in the regulation of numerous physiological processes. In particular, this compound has been suggested to have potential therapeutic applications in the treatment of pain, inflammation, and cancer. In addition, this compound has been studied for its potential role in the regulation of glucose homeostasis and energy metabolism. It has been shown to activate the MAPK and PI3K/Akt pathways, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
The use of (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available from chemical suppliers. Second, it is a stable compound that is easy to handle and store. Third, it has been studied extensively and its mechanism of action is well understood. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively weak agonist of GPR55 and GPR119, so its effects may be limited. In addition, it has a relatively short half-life, so its effects may not be sustained over long periods of time.
Future Directions
The potential future directions for research involving (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine include further investigation of its mechanism of action, its potential therapeutic applications, and its potential role in the regulation of glucose homeostasis and energy metabolism. In addition, further research could be conducted to explore its potential use in the treatment of other diseases and disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted to explore the potential use of this compound as a tool for drug discovery and development.
Scientific Research Applications
(1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine has been studied as a potential agonist of GPR55 and GPR119, two G protein-coupled receptors that are involved in the regulation of numerous physiological processes. In particular, this compound has been suggested to have potential therapeutic applications in the treatment of pain, inflammation, and cancer. In addition, this compound has been studied for its potential role in the regulation of glucose homeostasis and energy metabolism.
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FN/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h10-11,13H,2-9H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHRRSKSZZSXQS-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1CCCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN[C@@H]1CCCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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